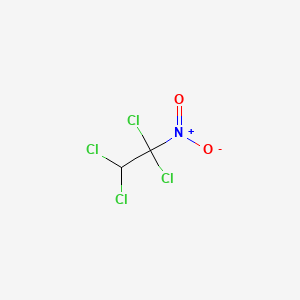
1,1,2,2-Tetrachloro-1-nitroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrachloro-1-nitroethane is an organic compound with the molecular formula C2H2Cl4NO2. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its use in various industrial applications and scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 1,1,2,2-Tetrachloro-1-nitroethane typically involves the nitration of 1,1,2,2-tetrachloroethane. The reaction is carried out under controlled conditions using concentrated nitric acid and sulfuric acid as catalysts. The process requires careful temperature control to prevent decomposition and ensure high yield.
Industrial production methods often involve large-scale nitration reactors where 1,1,2,2-tetrachloroethane is continuously fed into the reactor along with the nitrating agents. The reaction mixture is then cooled, and the product is separated and purified through distillation and other separation techniques.
Chemical Reactions Analysis
1,1,2,2-Tetrachloro-1-nitroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated nitro compounds.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia, leading to the replacement of chlorine atoms with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated nitro compounds, while reduction can produce amines.
Scientific Research Applications
1,1,2,2-Tetrachloro-1-nitroethane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated and nitro compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of various industrial chemicals and as a solvent in certain applications.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrachloro-1-nitroethane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
1,1,2,2-Tetrachloro-1-nitroethane can be compared with other similar compounds such as:
1,1,2,2-Tetrachloroethane: This compound is structurally similar but lacks the nitro group. It is used as an industrial solvent and has different chemical properties and applications.
1,1,1,2-Tetrachloroethane: Another related compound with a different chlorine substitution pattern, leading to variations in reactivity and use.
Trichloroethylene: A chlorinated solvent with widespread industrial use, but with different chemical and physical properties compared to this compound.
Properties
CAS No. |
39185-89-2 |
|---|---|
Molecular Formula |
C2HCl4NO2 |
Molecular Weight |
212.8 g/mol |
IUPAC Name |
1,1,2,2-tetrachloro-1-nitroethane |
InChI |
InChI=1S/C2HCl4NO2/c3-1(4)2(5,6)7(8)9/h1H |
InChI Key |
XZNCNRSGJGQULQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-dichloro-2-Oxabicyclo[3.1.0]hexane](/img/structure/B13747364.png)
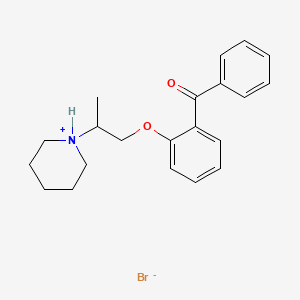
![2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride](/img/structure/B13747372.png)

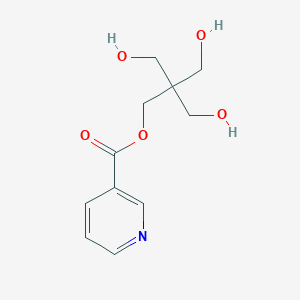


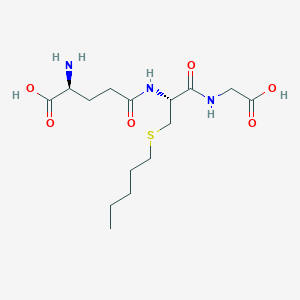
![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)


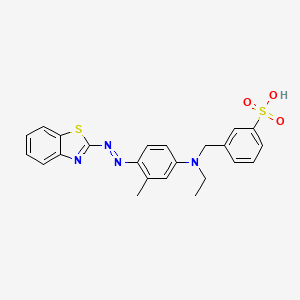
![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)
